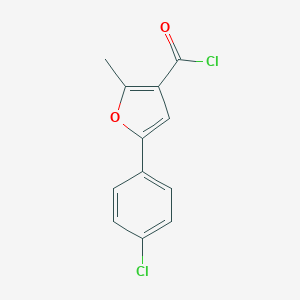

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBPNWVXORPKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384012 | |

| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-63-8 | |

| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride, a key intermediate for pharmaceutical and materials science research. The document details a robust two-step synthetic strategy, beginning with the formation of the core furan heterocycle via an acid-catalyzed cyclization, followed by the conversion of the resulting carboxylic acid to the target acyl chloride. We offer field-proven experimental protocols, in-depth mechanistic insights, and a thorough guide to the analytical characterization of the intermediate and final products. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this valuable chemical entity.

Strategic Approach to Synthesis

The synthesis of this compound is most logically approached via a two-stage process. The primary objective is the construction of the substituted furan ring system, which is then followed by a standard functional group transformation to yield the desired acyl chloride.

1.1. Retrosynthetic Analysis

A retrosynthetic breakdown of the target molecule reveals a clear path. The reactive acyl chloride functional group is readily formed from its corresponding carboxylic acid, 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (2) . This key intermediate, a polysubstituted furan, can be constructed using one of the most reliable methods for furan synthesis: the Paal-Knorr furan synthesis.[1][2] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[3] Therefore, a plausible precursor is the 1-(4-chlorophenyl)-4-methylhexane-1,4-dione derivative (1) .

Caption: Retrosynthetic pathway for the target compound.

1.2. Forward Synthetic Pathway

The chosen forward synthesis mirrors the retrosynthetic analysis.

-

Step 1: Paal-Knorr Furan Synthesis. A suitably substituted 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst to form 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (2) . The Paal-Knorr synthesis is exceptionally versatile and robust for creating substituted furans.[4]

-

Step 2: Acyl Chloride Formation. The carboxylic acid (2) is converted to the final product, this compound (3) , using a chlorinating agent such as thionyl chloride (SOCl₂). This is a highly efficient and standard laboratory procedure where the hydroxyl group of the carboxylic acid is transformed into an excellent leaving group, facilitating nucleophilic acyl substitution.[5][6][7]

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Disclaimer: These protocols are based on established chemical principles. All laboratory work should be conducted by trained personnel in a proper chemical fume hood with appropriate personal protective equipment (PPE).

2.1. Step 1: Synthesis of 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (2)

This procedure is based on the principles of the Paal-Knorr furan synthesis.[1][3]

-

Reagents and Materials:

-

Hypothetical 1,4-dicarbonyl precursor (1)

-

p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄)

-

Toluene or Xylene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

-

-

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,4-dicarbonyl precursor (1) (1.0 eq).

-

Add toluene to create a ~0.5 M solution.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 - 0.1 eq).

-

Causality Note: An acid catalyst is essential to protonate one of the carbonyl groups, which facilitates the intramolecular nucleophilic attack by the enol form of the other carbonyl, initiating the cyclization.[2] The Dean-Stark apparatus is used to remove the water byproduct, driving the equilibrium towards the furan product.

-

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Self-Validation: The bicarbonate wash neutralizes the acid catalyst, which is confirmed by the cessation of any effervescence.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to afford pure 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (2) .

-

2.2. Step 2: Synthesis of this compound (3)

This protocol uses thionyl chloride to convert the carboxylic acid to the acyl chloride.[7][8]

-

Reagents and Materials:

-

5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (2)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A catalytic amount of N,N-Dimethylformamide (DMF)

-

-

Protocol:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the carboxylic acid (2) (1.0 eq) in anhydrous DCM.

-

Add a single drop of DMF as a catalyst.

-

Causality Note: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and is the active catalyst in the reaction.

-

-

Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise via a syringe at 0 °C (ice bath).

-

Safety Warning: This reaction releases gaseous SO₂ and HCl and must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and a lachrymator.

-

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until gas evolution ceases. The reaction can be gently heated to reflux if necessary to drive it to completion.

-

Monitor the reaction by IR spectroscopy by taking a small aliquot and observing the disappearance of the broad O-H stretch of the carboxylic acid.

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with anhydrous toluene (2x) can help remove the last traces of SOCl₂.

-

The resulting this compound (3) is often used directly in the next step without further purification due to its reactivity. If purification is required, high-vacuum distillation or crystallization may be attempted with caution.

-

In-Depth Characterization

Thorough characterization is critical to confirm the identity and purity of the synthesized compounds.

3.1. Spectroscopic Analysis of the Final Product (3)

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Observations | Interpretation |

| IR Spectroscopy | Strong, sharp C=O stretch at ~1780-1810 cm⁻¹[9][10] | The high frequency of the carbonyl absorption is characteristic of a reactive acyl chloride, influenced by the electron-withdrawing chlorine atom.[9] Absence of a broad O-H stretch (~2500-3300 cm⁻¹) confirms complete conversion from the carboxylic acid. |

| ¹H NMR | δ ~7.5-7.7 ppm (d, 2H); δ ~7.4-7.5 ppm (d, 2H); δ ~6.8 ppm (s, 1H); δ ~2.6 ppm (s, 3H) | Aromatic protons of the 4-chlorophenyl group appear as two doublets. The furan ring proton (at C4) will be a singlet. The methyl group protons will also be a singlet. |

| ¹³C NMR | δ ~160-165 ppm (C=O); Other signals in the aromatic/olefinic region (δ ~110-155 ppm) and aliphatic region (δ ~15 ppm) | The acyl chloride carbonyl carbon is significantly deshielded. Other peaks correspond to the carbons of the furan and chlorophenyl rings, and the methyl group. |

| Mass Spectrometry | M⁺ and [M+2]⁺ peaks corresponding to the molecular weight, with an intensity ratio of ~3:1. | The isotopic pattern for one chlorine atom is a definitive marker. Key fragmentation would involve the loss of Cl• and/or CO, leading to a stable acylium ion. |

3.2. Visualizing the Reaction Mechanisms

Understanding the underlying mechanisms provides insight into the reaction's efficiency and potential side products.

Caption: Key steps in the Paal-Knorr furan synthesis mechanism.[3]

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[5][6][8]

Conclusion

This guide outlines a reliable and well-documented synthetic route for preparing this compound. The strategy leverages the classic Paal-Knorr synthesis for the efficient construction of the furan core, followed by a standard conversion to the highly reactive acyl chloride. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers, enabling the confident synthesis and verification of this important chemical intermediate for further application in discovery chemistry.

References

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from Chemistry Steps. [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from Wikipedia. [Link]

-

Abdelhamid "Bioman" Khodja. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Chemistry Page. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [Link]

-

ResearchGate. (n.d.). Paal–Knorr furan synthesis. Request PDF. [Link]

-

Anil Kumar. (2023). Reaction of Carboxylic acid with Thionyl chloride. YouTube. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from University of Calgary. [Link]

-

MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from MDPI. [Link]

-

ACS Publications. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Retrieved from ACS Publications. [Link]

-

PubMed. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from PubMed. [Link]

-

ResearchGate. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from ResearchGate. [Link]

-

Canadian Science Publishing. (n.d.). Mass spectrometry of some furanocoumarins. Retrieved from Canadian Science Publishing. [Link]

-

Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. [Link]

-

RSC Publishing. (n.d.). The infrared spectra and vibrational assignments of the acetyl halides. Retrieved from RSC Publishing. [Link]

-

University of Michigan. (n.d.). Infrared Spectroscopy. Retrieved from University of Michigan. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-(2-Chlorophenylthio)furan-3-carboxylic Acid. Retrieved from PrepChem.com. [Link]

-

RSC Publishing. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. Retrieved from RSC Publishing. [Link]

-

Oakwood Chemical. (n.d.). 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid. Retrieved from Oakwood Chemical. [Link]

-

Amerigo Scientific. (n.d.). 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid. Retrieved from Amerigo Scientific. [Link]

-

NIH. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC. [Link]

-

eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from eScholarship.org. [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. Retrieved from ResearchGate. [Link]

-

Mol-Instincts. (n.d.). Compound 5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2(3H)-one. Retrieved from Mol-Instincts. [Link]

-

SpectraBase. (n.d.). 2,5-Dimethyl-4-(4-chlorophenyl)furan-3-carboxylic acid ethyl ester. Retrieved from SpectraBase. [Link]

-

MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from MDPI. [Link]

-

PubChem. (n.d.). 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from ResearchGate. [Link]

-

International Journal of Pure and Applied Mathematics. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Retrieved from International Journal of Pure and Applied Mathematics. [Link]

-

Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from Arkivoc. [Link]

-

MDPI. (n.d.). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Retrieved from MDPI. [Link]

-

PubChem. (n.d.). 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. Retrieved from PubChem. [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. reddit.com [reddit.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

physicochemical properties and reactivity of 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride

An In-depth Technical Guide to 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride: Properties, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a highly reactive, multifunctional chemical intermediate of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its molecular architecture, featuring a furan core, a reactive acyl chloride, and a chlorophenyl substituent, makes it a valuable synthon for constructing complex molecular frameworks. The furan moiety is a well-established scaffold in pharmacologically active compounds, prized for its ability to engage in various biological interactions.[1] Furthermore, the incorporation of a chlorine atom is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2][3] This guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical & Spectroscopic Profile

The precise experimental data for this compound is not extensively published; however, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 175276-63-8 | [] |

| Molecular Formula | C₁₂H₈Cl₂O₂ | [] |

| Molecular Weight | 255.1 g/mol | [] |

| Predicted Density | 1.327 g/cm³ | [][5] |

| Predicted Boiling Point | 343.6 ± 42.0 °C | [5] |

| Predicted Flash Point | 161.6 °C | [5] |

| SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl | [] |

| InChI Key | FFBPNWVXORPKKH-UHFFFAOYSA-N | [] |

Spectroscopic Characterization (Expected)

While specific spectra are not publicly available, the following characteristics can be anticipated:

-

¹H NMR: The spectrum would feature a singlet for the methyl group (CH₃) protons around δ 2.0-2.5 ppm. The furan proton would appear as a singlet in the aromatic region, likely δ 6.5-7.0 ppm. The protons of the 4-chlorophenyl group would present as two distinct doublets (an AA'BB' system) in the δ 7.3-7.8 ppm range.

-

¹³C NMR: Key signals would include the methyl carbon (δ 10-15 ppm), multiple signals for the furan and chlorophenyl carbons in the aromatic region (δ 110-160 ppm), and a characteristic downfield signal for the carbonyl carbon (C=O) of the acyl chloride, typically around δ 160-170 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1750-1800 cm⁻¹ would be the most prominent feature, indicative of the C=O stretch of the acyl chloride functional group. Additional bands would correspond to C-Cl, C-O, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 254 and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of the chlorine radical and the carbonyl group.

Synthesis and Purification

The synthesis of this compound is not explicitly detailed in the literature. However, a robust and logical synthetic pathway can be proposed based on well-established organic chemistry transformations. The most common method for preparing an acyl chloride is the treatment of the corresponding carboxylic acid with a chlorinating agent.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the precursor 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid.

Caption: General mechanism for nucleophilic acyl substitution.

Common Reactions:

-

Hydrolysis: Reacts vigorously, often violently, with water to form the parent carboxylic acid. This is why anhydrous conditions are critical during its synthesis and handling. [6]* Esterification: Reacts with alcohols to form the corresponding esters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

Amidation: Reacts readily with primary or secondary amines to form amides. Typically, two equivalents of the amine are used—one as the nucleophile and one as the base to neutralize HCl.

Applications in Medicinal Chemistry

This compound is not an end-product but a strategic building block. Its utility is demonstrated in the synthesis of novel anticancer agents.

Intermediate for Tubulin Polymerization Inhibitors

Research has identified the 5-(4-chlorophenyl)furan scaffold as a core component of compounds that inhibit tubulin polymerization, a validated target for cancer therapy. [7]These agents disrupt the formation of microtubules, leading to cell-cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. [7] The carbonyl chloride functional group provides a reactive handle to introduce diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR). For example, reacting the acyl chloride with different amines can generate a library of amide derivatives for biological screening.

Caption: Use of the acyl chloride to synthesize amide derivatives.

In a study by Moussa et al., various furan derivatives were synthesized and evaluated for their antitumor activity. [7]While not starting from this exact carbonyl chloride, their work underscores the pharmacological importance of the 5-(4-chlorophenyl)furan core in creating potent inhibitors of tubulin polymerization, with some compounds showing greater potency than the well-known agent colchicine. [7][8]

Handling, Storage, and Safety

As a reactive acyl chloride, this compound presents several hazards. Strict adherence to safety protocols is mandatory.

Hazard Summary

Based on data for analogous compounds, this compound is expected to be:

-

Corrosive: Causes severe skin burns and eye damage. [9][10]* Water-Reactive: Reacts with water to release corrosive hydrogen chloride gas. [6]* Irritant: May cause respiratory irritation if inhaled. [9]

Safe Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). [11][12]* Engineering Controls: All manipulations must be performed in a well-ventilated fume hood to avoid inhalation of vapors. [11]An eyewash station and safety shower must be readily accessible. [11]* Handling: Handle under an inert atmosphere (nitrogen or argon). Avoid contact with skin, eyes, and clothing. [12]Do not allow the product to come into contact with water or moisture. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, bases, and oxidizing agents. [6][12]The container should be stored under an inert atmosphere to maintain the compound's integrity.

Conclusion

This compound is a quintessential example of a high-value synthetic intermediate. Its predictable and potent reactivity, centered on the acyl chloride group, allows for its efficient incorporation into more complex molecules. For drug development professionals, it represents a key building block for accessing the pharmacologically relevant 5-(4-chlorophenyl)furan scaffold, which has shown considerable promise in the discovery of novel anticancer therapeutics. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety measures, is essential for leveraging its full potential in the research and development pipeline.

References

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for (O-Chlorophenyl)acetonitrile.

- AK Scientific, Inc. (n.d.). Safety Data Sheet for 5-(4-Chlorophenyl)furan-2-carbonyl Chloride.

- Merck Millipore. (2024). Safety Data Sheet.

- Echemi. (n.d.). This compound Properties.

- Fisher Scientific. (2025). Safety Data Sheet for 3-(2-chlorophenyl)-5-methyl-4-Isoxazolecarbonyl chloride.

-

Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1835–1853. Available from: [Link]

-

PubChem. (n.d.). 5-Methylfuran-2-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed. Retrieved from [Link]

-

Jat, J. L., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 176, 167-205. Available from: [Link]

-

Jat, J. L., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. Retrieved from [Link]

Sources

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 5-Methylfuran-2-carbonyl chloride | C6H5ClO2 | CID 2759851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

A Technical Guide to the Synthesis, Reactivity, and Application of 5-Aryl-2-Methylfuran-3-Carbonyl Chlorides

Executive Summary: The 5-aryl-2-methylfuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a 3-carbonyl chloride functionality transforms this scaffold into a highly versatile and reactive building block. This guide provides an in-depth exploration of the synthesis of 5-aryl-2-methylfuran-3-carbonyl chlorides, a detailed analysis of their chemical reactivity with key nucleophiles, and their strategic application in the rapid generation of compound libraries for drug discovery and development. Authored for researchers and drug development professionals, this document integrates established chemical principles with practical, field-proven protocols and mechanistic insights.

The Strategic Importance of the 5-Aryl-2-Methylfuran Scaffold

The furan ring is a fundamental heterocyclic motif found in a vast array of natural products and pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl rings or ester groups make it a valuable component in molecular design. When coupled with an aryl substituent at the 5-position, the resulting biaryl-like structure often facilitates critical π-stacking or hydrophobic interactions with biological targets.

The true synthetic power of the scaffold discussed herein lies in the 3-carbonyl chloride group. Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as potent electrophiles for a wide range of nucleophilic acyl substitution reactions.[2] This high reactivity allows for facile and efficient formation of stable amide and ester bonds under mild conditions, making 5-aryl-2-methylfuran-3-carbonyl chlorides ideal starting materials for constructing large libraries of derivatives for structure-activity relationship (SAR) studies. The presence of the chlorine atom in the final molecule can also be beneficial, as chlorinated compounds are prominent in FDA-approved drugs.[3][4]

Synthesis of the Core Precursor: 5-Aryl-2-Methylfuran-3-Carboxylic Acid

The journey to the target carbonyl chloride begins with the robust synthesis of its carboxylic acid precursor. The most efficient and modular approach relies on the celebrated Paal-Knorr furan synthesis, which constructs the furan ring from a 1,4-dicarbonyl compound.[5][6]

Retrosynthetic Strategy

A logical retrosynthetic analysis of the precursor acid reveals a strategic disconnection across the furan ring, leading back to a substituted 1,4-dicarbonyl intermediate. This intermediate is readily accessible through established carbon-carbon bond-forming reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

potential applications of 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride in organic synthesis

An In-depth Technical Guide to the Potential Applications of 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications of this compound as a versatile building block in modern organic synthesis. While direct literature on this specific acyl chloride is emerging, its structural motifs—a 2,5-disubstituted furan ring and a reactive acyl chloride—position it as a valuable intermediate for the synthesis of a diverse array of complex molecules. Drawing parallels from the well-documented reactivity of analogous furan-based compounds, this guide explores its potential in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of functional organic materials. Detailed experimental protocols, mechanistic insights, and workflow visualizations are provided to empower researchers to harness the synthetic utility of this promising reagent.

Introduction: The Strategic Value of the 5-Aryl-2-Methylfuran Scaffold

The furan scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, have made it a cornerstone in the design of novel therapeutics.[1] Specifically, the 2,5-disubstituted furan motif is a recurring feature in compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The presence of a 4-chlorophenyl group at the 5-position of the furan ring is of particular interest, as this substitution pattern is often found in compounds with targeted biological activities.[3][4]

This compound emerges as a highly strategic starting material. The acyl chloride functionality provides a reactive handle for a plethora of chemical transformations, allowing for the facile introduction of the 5-(4-chlorophenyl)-2-methylfuran core into a variety of molecular frameworks. This guide will elucidate the untapped potential of this reagent, providing a roadmap for its application in the synthesis of high-value molecules.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily dictated by the high reactivity of the acyl chloride group. This functional group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity allows for the straightforward synthesis of amides, esters, and ketones, which can serve as final products or as intermediates for the construction of more complex molecular architectures.

Furthermore, the furan ring itself can participate in various transformations, although the electron-withdrawing nature of the carbonyl group at the 3-position will influence its reactivity in electrophilic aromatic substitution reactions. The true power of this reagent, however, lies in its ability to act as a scaffold, enabling the exploration of chemical space around the 5-aryl-2-methylfuran core.

Application in the Synthesis of Bioactive Molecules

The 5-aryl-furan scaffold is a common feature in a variety of biologically active compounds, suggesting that derivatives of this compound could exhibit interesting pharmacological properties.[3][5]

Synthesis of Furan-Based Amides as Potential Therapeutic Agents

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. By reacting this compound with a diverse range of primary and secondary amines, a library of novel furan-based amides can be readily synthesized. These compounds could be screened for a variety of biological activities, including as enzyme inhibitors or receptor modulators. For instance, certain aryl-propionamide scaffolds are known to act as selective androgen receptor modulators (SARMs).[6]

Protocol 3.1: General Procedure for the Synthesis of N-Aryl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamides

-

To a solution of a substituted aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide.

Synthesis of Furan-Based Esters with Potential Antimicrobial Activity

Esterification of the acyl chloride with various alcohols or phenols can lead to a new class of furan-containing esters. Furan derivatives have been reported to possess antimicrobial and antifungal activities.[7] By varying the alcoholic or phenolic component, the lipophilicity and steric properties of the resulting esters can be fine-tuned to optimize their biological activity.

Protocol 3.2: General Procedure for the Synthesis of Aryl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylates

-

To a solution of a substituted phenol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane at 0 °C, add a solution of this compound (1.1 eq.) in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for 3-6 hours.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the pure aryl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate.

Application in the Construction of Complex Heterocycles

Beyond simple derivatization, this compound can serve as a key starting material for the construction of more elaborate heterocyclic systems.

Friedel-Crafts Acylation: A Gateway to Furan-Aryl Ketones

The Friedel-Crafts acylation of electron-rich aromatic compounds with this compound provides a direct route to furan-aryl ketones. These ketones are valuable intermediates that can be further elaborated. For example, they can be used in the synthesis of chalcones, which are precursors to a wide variety of heterocyclic compounds such as pyrazoles and isoxazoles.[4]

Protocol 4.1: Lewis Acid Catalyzed Friedel-Crafts Acylation

-

To a suspension of a Lewis acid, such as aluminum chloride (1.2 eq.), in an inert solvent like dichloromethane at 0 °C, add the electron-rich aromatic substrate (e.g., anisole, 1.0 eq.).

-

Add a solution of this compound (1.0 eq.) in dichloromethane dropwise to the stirred suspension.

-

Allow the reaction to proceed at 0 °C to room temperature for 1-3 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by crystallization or column chromatography.

Synthesis of 1,3,4-Oxadiazoles via a Multi-step Sequence

Substituted 1,3,4-oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[7][8] this compound can be converted into these valuable heterocycles through a three-step sequence involving the formation of a hydrazide, condensation with an aldehyde to form a hydrazone, and subsequent oxidative cyclization.

Protocol 4.2: Synthesis of 2-(5-(4-chlorophenyl)-2-methylfuran-3-yl)-5-aryl-1,3,4-oxadiazoles

-

Step 1: Synthesis of the Hydrazide

-

Add this compound (1.0 eq.) to a solution of hydrazine hydrate (5.0 eq.) in ethanol at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure and recrystallize the solid residue from ethanol to obtain the corresponding hydrazide.

-

-

Step 2: Synthesis of the Hydrazone

-

To a solution of the hydrazide (1.0 eq.) in ethanol, add a substituted aromatic aldehyde (1.0 eq.) and a catalytic amount of acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration. Wash with cold ethanol to afford the pure hydrazone.

-

-

Step 3: Oxidative Cyclization to the 1,3,4-Oxadiazole

-

A variety of reagents can be used for the oxidative cyclization. A common method involves refluxing the hydrazone in acetic anhydride.

-

Alternatively, reagents such as di(acetoxy)iodobenzene (PIDA) or chloramine-T can be employed under milder conditions.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization.

-

Potential in Materials Science

The rigid, aromatic structure of the 2,5-diaryl furan core makes it an attractive building block for functional organic materials.[9] For example, furan-based polymers and oligomers have been investigated for their optoelectronic properties.[9] The acyl chloride functionality of this compound allows for its incorporation into polymer backbones through polycondensation reactions with suitable diamines or diols, leading to the formation of polyamides or polyesters. These materials could find applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of furan-2,5-dicarbonyl chloride from biomass-derived sources for the production of polymers highlights the interest in furan-based materials.[10][11]

Summary of Potential Applications

| Reaction Type | Reagents | Product Class | Potential Applications |

| Amide Synthesis | Primary/Secondary Amines, Base | Furan-3-carboxamides | Medicinal Chemistry (e.g., enzyme inhibitors, SARMs)[6] |

| Ester Synthesis | Alcohols/Phenols, Base | Furan-3-carboxylates | Medicinal Chemistry (e.g., antimicrobial agents)[7] |

| Friedel-Crafts Acylation | Electron-Rich Arenes, Lewis Acid | Furan-Aryl Ketones | Synthetic Intermediates for complex heterocycles[4] |

| Hydrazide Formation | Hydrazine Hydrate | Furan-3-carbohydrazides | Precursors to 1,3,4-oxadiazoles and other heterocycles[8] |

| Polycondensation | Diamines, Diols | Polyamides, Polyesters | Materials Science (e.g., functional polymers)[9][11] |

Conclusion

This compound is a promising yet underexplored reagent in organic synthesis. Its facile preparation and the high reactivity of its acyl chloride group make it an ideal starting material for the synthesis of a wide range of furan-containing compounds. The potential applications of these products span from the development of novel therapeutics in medicinal chemistry to the creation of advanced functional materials. This guide has provided a foundational understanding of the potential of this versatile building block, along with practical experimental protocols to encourage its adoption and exploration by the scientific community. The continued investigation into the reactivity and applications of this compound is certain to yield exciting and valuable contributions to the field of organic chemistry.

References

-

Singh, A., & Singh, P. P. (n.d.). Synthesis of 5-aryl-2-substituted-furan derivatives (3a–j, 4a–e, 5a–d). ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

-

Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2012). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Molecules, 17(9), 10845–10858. [Link]

-

Roman, G. (2016). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. ResearchGate. Retrieved from [Link]

-

El-Sadek, M. M., Hassan, S. Y., Abd El-Dayem, N. S., & Yacout, G. A. (2012). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and new cyclic C-glycoside analogues from carbohydrate precursors with MAO-B, antimicrobial and antifungal activities. Molecules, 17(6), 7010–7027. [Link]

-

ResearchGate. (n.d.). Use of furans in synthesis of bioactive compounds. Retrieved from [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

IUPAC. (n.d.). Kinetic fall-off behavior for the Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction. Retrieved from [Link]

-

Jacob, R. G., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]

-

Molport. (n.d.). Compound 5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2(3H)-one. Retrieved from [Link]

- Google Patents. (n.d.). US10125110B2 - Method for preparing 2,5-disubstituted furan compound.

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

El-Sadek, M. M., et al. (2012). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and new cyclic C-glycoside analogues from carbohydrate precursors with MAO-B, antimicrobial and antifungal activities. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved from [Link]

-

Defense Technical Information Center. (2013). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

-

Liu, X., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9224-9233. [Link]

- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

-

PubMed. (2023). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. [Link]

-

Liu, M., et al. (2018). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 23(9), 2337. [Link]

-

ResearchGate. (n.d.). Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents. Retrieved from [Link]

-

PubMed. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. [Link]

-

The Journal of Organic Chemistry. (2021). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities [mdpi.com]

- 8. 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and new cyclic C-glycoside analogues from carbohydrate precursors with MAO-B, antimicrobial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Stability and Handling of 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential aspects of stability and safe handling of 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride (CAS No. 175276-63-8)[1]. As a reactive acyl chloride and a substituted furan derivative, this compound presents unique challenges and requires meticulous handling to ensure experimental integrity and personnel safety. This document synthesizes information on the intrinsic chemical reactivity of its core functional groups, provides field-proven protocols for its storage, handling, and quenching, and outlines the necessary safety precautions. The insights provided herein are grounded in established principles of heterocyclic and acyl chloride chemistry, supported by data from analogous compounds.

Introduction: Chemical Identity and Significance

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted furan ring coupled with a reactive acyl chloride, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including potential therapeutic agents. The furan moiety is a common scaffold in pharmaceuticals, and the acyl chloride group provides a reactive handle for forming amide, ester, and other linkages.

A thorough understanding of the stability and handling of this compound is paramount for its effective and safe utilization in a research and development setting. This guide aims to provide that understanding by dissecting the molecule's reactivity and offering practical, experience-based protocols.

Physicochemical Properties and Structural Analysis

Table 1: Predicted and Inferred Physicochemical Properties

| Property | Value/Information | Source/Basis |

| CAS Number | 175276-63-8 | [1] |

| Molecular Formula | C₁₂H₈Cl₂O₂ | Calculated |

| Molecular Weight | 255.09 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on similar compounds like 5-Methylfuran-2-carbonyl chloride[2] |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, toluene) and reactive with protic solvents (e.g., water, alcohols). | General knowledge of acyl chlorides |

| Moisture Sensitivity | High | Inherent property of acyl chlorides |

The molecular structure combines two key reactive centers: the acyl chloride and the furan ring. The interplay of these groups, along with the influence of the 4-chlorophenyl and methyl substituents, dictates the compound's overall stability and reactivity profile.

Stability and Reactivity Profile

The stability of this compound is governed by the intrinsic properties of the furan ring and the highly reactive acyl chloride functional group.

The Acyl Chloride Moiety: A Center of High Reactivity

The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it extremely susceptible to nucleophilic attack.

-

Hydrolysis: The most significant stability concern is its rapid and often vigorous reaction with water, including atmospheric moisture, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas. This reaction is irreversible and is a primary degradation pathway.[3] Therefore, all handling and storage must be under strictly anhydrous conditions.[4]

-

Reactivity with Other Nucleophiles: It will react readily with alcohols to form esters, and with amines to form amides. These reactions are fundamental to its utility as a synthetic intermediate but also highlight the need to avoid contact with such nucleophiles during storage.

The Furan Ring: Aromaticity and Susceptibility to Degradation

Furan is an electron-rich aromatic heterocycle. While aromatic, it is less stable than benzene and can be prone to certain degradation pathways.

-

Electrophilic Attack: The furan ring is susceptible to electrophilic substitution. The presence of the electron-donating methyl group at the 2-position and the aryl group at the 5-position will influence the regioselectivity of such reactions.

-

Thermal Decomposition: Furan and its derivatives can undergo thermal decomposition through complex mechanisms including ring-opening, isomerization, and radical pathways. The stability of the furan ring is influenced by its substituents. While specific data for the target molecule is unavailable, high temperatures should generally be avoided during storage and handling unless required for a specific reaction. Furan-based polymers have shown good thermal stability, with decomposition temperatures often exceeding 350°C, suggesting that the furan ring itself is robust under moderate conditions.

-

Oxidation: Furan rings can be susceptible to oxidation, which can lead to ring-opening. Contact with strong oxidizing agents should be avoided.

Influence of Substituents

The 4-chlorophenyl group at the 5-position and the methyl group at the 2-position will modulate the reactivity of both the furan ring and the acyl chloride. The electron-donating nature of the methyl group can increase the electron density of the furan ring, potentially making it more susceptible to electrophilic attack. The electronic effects of the 4-chlorophenyl group are more complex, with both inductive electron-withdrawing and resonance effects.

Safe Handling and Storage Protocols

Given the reactive and potentially hazardous nature of this compound, strict adherence to the following protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound.

-

Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use.

-

Body Protection: A flame-retardant lab coat and, for larger quantities or operations with a high risk of splashing, a chemical-resistant apron are necessary.

-

Respiratory Protection: All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or evolved HCl gas.

Engineering Controls and Work Environment

-

Chemical Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.

-

Inert Atmosphere: Due to its high moisture sensitivity, handling should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[4]

-

Dry Glassware: All glassware must be thoroughly dried before use, typically by oven-drying and cooling under a stream of dry inert gas.[4]

Storage

Proper storage is critical to maintaining the integrity of the compound.

-

Container: Store in a tightly sealed container, preferably with a PTFE-lined cap. For long-term storage, sealing the container with paraffin wax or storing it inside a larger container with a desiccant is recommended.

-

Atmosphere: The container should be flushed with an inert gas (nitrogen or argon) before sealing.

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive and water-reactive chemicals. It should be stored away from incompatible materials.

-

Temperature: While specific data is unavailable, storage at refrigerated temperatures (2-8 °C), as recommended for similar compounds like 5-Methylfuran-2-carbonyl chloride, is a prudent measure to minimize degradation.[2]

Incompatible Materials

To prevent hazardous reactions, this compound must be kept away from:

-

Water and moisture

-

Alcohols

-

Amines

-

Strong bases

-

Strong oxidizing agents

Experimental Procedures

The following are generalized protocols based on standard laboratory practices for handling and reacting with acyl chlorides.

General Dispensing Protocol (under inert atmosphere)

This protocol assumes the use of a Schlenk line and septum-sealed flasks.

Caption: Workflow for dispensing the moisture-sensitive acyl chloride.

Reaction Quenching and Waste Disposal

Unreacted acyl chloride must be safely quenched before disposal. The quenching process is highly exothermic and releases HCl gas, so it must be performed with extreme caution in a fume hood and with appropriate cooling.

Protocol for Quenching Excess Acyl Chloride:

-

Preparation: Prepare a quenching solution. For small quantities, a dilute solution of a weak base like sodium bicarbonate or an alcohol (e.g., isopropanol) in an inert solvent can be used. For larger quantities, a stirred, cooled solution of the quenching agent is necessary.

-

Slow Addition: Slowly and carefully add the reaction mixture containing the acyl chloride to the cooled quenching solution with vigorous stirring. The addition should be dropwise to control the exotherm and gas evolution.

-

Monitoring: Monitor the temperature of the quenching mixture and adjust the addition rate to keep it under control.

-

Neutralization: After the addition is complete, allow the mixture to stir until the reaction is complete. Check the pH of the aqueous layer (if applicable) and neutralize with a suitable acid or base if necessary.

-

Disposal: The neutralized waste should be disposed of in accordance with local institutional and environmental regulations for halogenated organic waste.

Caption: Step-by-step workflow for safely quenching the acyl chloride.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to an appreciation of its inherent reactivity. The acyl chloride functionality dictates a stringent requirement for anhydrous handling conditions to prevent hydrolysis. The furan core, while generally stable, should be protected from strong oxidants and excessive heat. By implementing the robust PPE, engineering controls, and procedural protocols outlined in this guide, researchers can safely and effectively harness the synthetic potential of this compound, ensuring both the integrity of their experiments and a safe laboratory environment.

References

-

Kinetics and Mechanism of the Hydrolysis Reaction of N-Furoyl-2-phenylimidazole. kchem.org. Available at: [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

-

Fisichella, S., & Alberghina, G. (1978). Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene. Journal of the Chemical Society, Perkin Transactions 2, (5), 567-571. Available at: [Link]

-

MDPI. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 28(23), 7859. Available at: [Link]

-

Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. Available at: [Link]

-

New Journal of Chemistry. Furan-derived biobased polybenzoxazines with intrinsic flame retardancy and high thermal stability. Available at: [Link]

-

MDPI. (2023). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. Polymers, 15(24), 4697. Available at: [Link]

-

ResearchGate. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Available at: [Link]

-

PubChem. 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride. Available at: [Link]

-

Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]

-

MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Polymers, 13(11), 1786. Available at: [Link]

Sources

5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride mechanism of formation

An In-Depth Technical Guide to the Formation of 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride

Executive Summary

This technical guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of this compound. This molecule, a substituted furan acyl chloride, represents a valuable chemical intermediate for the synthesis of complex molecular architectures in agrochemicals, materials science, and particularly in drug development, where the furan scaffold is a recurring motif in biologically active compounds.[1] The guide delineates a robust two-stage synthetic strategy, beginning with the construction of the core furan heterocycle, 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid, via a Feist-Benary-type synthesis. Subsequently, it details the conversion of the resulting carboxylic acid to the highly reactive target acyl chloride using thionyl chloride. Each stage is supported by a detailed mechanistic explanation, step-by-step experimental protocols, and insights into the chemical principles governing the transformations.

Introduction

Substituted furan rings are privileged structures in organic chemistry, forming the core of numerous natural products and pharmaceuticals.[2] Their utility stems from their unique electronic properties and their ability to act as versatile synthons for further chemical modification. The conversion of carboxylic acid functional groups on these rings into acyl chlorides dramatically enhances their synthetic utility. Acyl chlorides are highly reactive electrophiles that serve as powerful precursors for the formation of esters, amides, and ketones through nucleophilic acyl substitution, making them indispensable in multi-step synthetic campaigns.[3]

This guide focuses on a specific, high-value building block: this compound. The synthetic approach is logically divided into two primary phases:

-

Furan Ring Synthesis: Formation of the 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid intermediate.

-

Acyl Chloride Formation: Conversion of the carboxylic acid to the target carbonyl chloride.

This document serves as a resource for researchers and process chemists, providing both the theoretical framework and practical guidance necessary for the successful synthesis of this compound.

Part 1: Synthesis of the Furan Core: 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic Acid

The construction of the polysubstituted furan ring is most effectively achieved through a condensation and cyclization strategy analogous to the Feist-Benary furan synthesis.[4] This classical method involves the reaction between an α-halogenated ketone and the enolate of a β-dicarbonyl compound, which upon cyclization and dehydration, yields the furan product.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic disconnection of the intermediate, 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid, points to ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate as its immediate precursor. This ester can be traced back to two readily available starting materials: ethyl acetoacetate (a β-ketoester) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (an α-haloketone). The synthesis proceeds through the initial alkylation of the ketoester, followed by an intramolecular cyclization and dehydration to form the aromatic furan ring. The final step is the hydrolysis of the ester to the desired carboxylic acid.

Detailed Mechanism of Furan Formation

The mechanism proceeds through several distinct steps:

-

Enolate Formation: A base (e.g., sodium ethoxide) abstracts an acidic α-proton from the active methylene group of ethyl acetoacetate, generating a resonance-stabilized enolate.

-

Nucleophilic Substitution (Alkylation): The enolate acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1-(4-chlorophenyl)ethan-1-one in an SN2 reaction, displacing the bromide ion. This forms a key 1,4-dicarbonyl intermediate, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate.

-

Enolization: The 1,4-dicarbonyl intermediate undergoes acid- or base-catalyzed tautomerization to form an enol.

-

Intramolecular Cyclization: The nucleophilic enol oxygen attacks the carbonyl carbon of the ketone derived from the phenacyl bromide. This ring-closing step forms a five-membered cyclic hemiacetal intermediate.

-

Dehydration: Under acidic or basic conditions, the hydroxyl group of the hemiacetal is eliminated as a water molecule. This dehydration step is the thermodynamic driving force of the reaction, resulting in the formation of the stable, aromatic furan ring system.[5][6]

-

Ester Hydrolysis: The resulting ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate is hydrolyzed using aqueous acid or base to yield the final product for this stage, 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid.

Caption: Workflow for the Feist-Benary synthesis of the furan carboxylic acid intermediate.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic Acid

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Ethyl acetoacetate | 130.14 | 13.0 g | 0.10 |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 233.50 | 23.35 g | 0.10 |

| Sodium Ethoxide | 68.05 | 6.8 g | 0.10 |

| Ethanol (anhydrous) | 46.07 | 200 mL | - |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.20 |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Alkylation: To a solution of sodium ethoxide (0.10 mol) in 150 mL of anhydrous ethanol at 0 °C, add ethyl acetoacetate (0.10 mol) dropwise. Stir the resulting solution for 30 minutes. Subsequently, add a solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (0.10 mol) in 50 mL of ethanol dropwise over 1 hour. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Cyclization: Quench the reaction by pouring the mixture into 500 mL of cold water. Acidify to pH ~5 with dilute HCl. The crude 1,4-dicarbonyl intermediate may precipitate or can be extracted with diethyl ether. The crude product is then refluxed in ethanol with a catalytic amount of concentrated sulfuric acid for 4 hours to drive the cyclization and dehydration.

-

Hydrolysis: The crude ester is dissolved in a solution of sodium hydroxide (0.20 mol) in 100 mL of water/ethanol (1:1). The mixture is heated to reflux for 3 hours until the ester is fully consumed (monitored by TLC).

-

Isolation: After cooling, the solution is washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated hydrochloric acid until no more precipitate forms (pH ~2). The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid.

Part 2: Conversion to this compound

The transformation of a carboxylic acid into an acyl chloride is a fundamental activation step in organic synthesis. For this conversion, thionyl chloride (SOCl₂) is the reagent of choice due to its high reactivity and the convenient nature of its byproducts.[7]

Choice of Chlorinating Agent

While several reagents can effect this transformation, including phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂), thionyl chloride offers significant process advantages. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[3] Since both are gases at room temperature, they are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[8] This makes the reaction essentially irreversible.

Detailed Mechanism of Acyl Chloride Formation

The reaction between the furan carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This forms a protonated chlorosulfite intermediate.

-

Chloride Ion Elimination: The intermediate collapses, reforming the S=O double bond and expelling a chloride ion.

-

Nucleophilic Acyl Substitution: The newly generated chloride ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative.

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a tetrahedral intermediate.

-

Product Formation and Leaving Group Decomposition: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This expels the chlorosulfite group, which is an excellent leaving group. This leaving group is unstable and rapidly decomposes into gaseous sulfur dioxide (SO₂) and another chloride ion, which subsequently protonates to form gaseous HCl.[9][10]

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.

Experimental Protocol: Synthesis of this compound

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid | 250.66 | 25.0 g | 0.10 |

| Thionyl Chloride (SOCl₂) | 118.97 | 23.8 g (14.5 mL) | 0.20 |

| Toluene (anhydrous) | 92.14 | 100 mL | - |

| Dimethylformamide (DMF) | 73.09 | 2-3 drops | catalytic |

Procedure:

CAUTION: This reaction should be performed in a well-ventilated fume hood as it produces toxic and corrosive gases (SO₂ and HCl). Thionyl chloride is corrosive and lachrymatory.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a trap (e.g., a sodium hydroxide solution), and a dropping funnel.

-

Reagent Addition: The flask is charged with 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (0.10 mol) and 100 mL of anhydrous toluene. A catalytic amount of DMF (2-3 drops) is added.

-

Reaction: Thionyl chloride (0.20 mol) is added dropwise via the dropping funnel at room temperature. After the addition is complete, the reaction mixture is gently heated to reflux (approx. 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation and Purification: After cooling to room temperature, the excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator. The crude this compound is typically obtained as an oil or low-melting solid and can be purified by vacuum distillation if necessary. For most applications, the crude product is of sufficient purity to be used directly in subsequent steps.

Conclusion

The synthesis of this compound is a straightforward yet powerful sequence that provides access to a highly versatile chemical intermediate. The pathway relies on two fundamental and well-understood organic transformations: a Feist-Benary type furan synthesis to construct the heterocyclic core, followed by a robust conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride. The mechanistic clarity and procedural reliability of this route make it an excellent example of strategic synthesis, transforming simple, commercially available precursors into a value-added building block for advanced chemical discovery.

References

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available at: [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

-

Wentzel Lab. (2020). Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride). YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Paal–Knorr furan synthesis | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Available at: [Link]

-

ResearchGate. (2018). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. Retrieved from [Link]

-

National Institutes of Health. (2018). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. Available at: [Link]

-

ResearchGate. (2019). SYNTHESIS OF 2-[(5-ARYL-2-FURYL)METHYLENE]-5,6-DIPHENYLIMIDAZO[2,1-B][3][9]THIAZOL-3-ONES. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. Available at: [Link]

-

National Institutes of Health. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available at: [Link]

-

ReactionFlash. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[7][9][10]triazolo[3,4-b][3][7][9]thiadiazole derivatives. Retrieved from [Link]

-

eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. Retrieved from [Link]

-

ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

Sources

- 1. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Nucleophilic Derivatization of 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl Chloride

Abstract

The furan scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in various biological interactions.[1][2][3] This guide focuses on a key synthetic intermediate, 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride, and explores its reactivity with a range of nucleophiles. By providing a detailed examination of reaction mechanisms, validated experimental protocols, and characterization data, this document serves as a comprehensive resource for researchers engaged in the synthesis of novel furan-based derivatives for drug discovery and development. We delve into the rationale behind experimental design, offering insights into the synthesis of amides, esters, and thioesters, thereby enabling the systematic construction of chemical libraries for biological screening.

Introduction: The Strategic Importance of the Furan Scaffold

The 5-aryl-2-methylfuran-3-carboxylate framework represents a versatile platform for generating novel molecular entities with significant therapeutic potential. The furan ring, being a π-excessive aromatic system, is not merely a passive linker but an active pharmacophoric element.[4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The incorporation of a 4-chlorophenyl group at the 5-position is a common strategy in medicinal chemistry, as this substituent can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions, often leading to improved potency and favorable pharmacokinetic profiles.[5][6]

The conversion of the parent carboxylic acid to the highly reactive this compound unlocks a gateway to a vast chemical space. As a potent electrophile, the carbonyl chloride readily reacts with a diverse array of nucleophiles, enabling the facile synthesis of amides, esters, and other derivatives. This guide provides a systematic exploration of these fundamental reactions, emphasizing reproducible methodologies and the underlying chemical principles.